

The Discovery and Development of Enpp-1-IN-10: A Technical Guide

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Compound of Interest

Compound Name: *Enpp-1-IN-10*

Cat. No.: *B12418824*

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This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the discovery and development of **Enpp-1-IN-10**, a potent inhibitor of Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). This document details the scientific rationale for targeting ENPP1, the discovery of **Enpp-1-IN-10**, its mechanism of action, and the experimental methodologies employed in its characterization.

Introduction to ENPP1: A Key Therapeutic Target

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes. It is a key enzyme in purinergic signaling, catalyzing the hydrolysis of extracellular nucleotides, most notably adenosine triphosphate (ATP), to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).

ENPP1's significance as a therapeutic target stems from its multifaceted roles in disease. Overexpression of ENPP1 has been linked to insulin resistance and type 2 diabetes. Furthermore, ENPP1 is a critical negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a key component of the innate immune system. By hydrolyzing the STING agonist 2'3'-cGAMP, ENPP1 dampens anti-tumor and anti-viral immune responses. Consequently, inhibiting ENPP1 has emerged as a promising strategy for cancer immunotherapy, aiming to unleash the body's own immune system to fight cancer.

Discovery of Enpp-1-IN-10

Enpp-1-IN-10 is a potent inhibitor of ENPP1 with a reported K_i value of 3.866 μM .^[1] While the specific discovery paper for "**Enpp-1-IN-10**" is not publicly available, it belongs to a class of arylsulfonamide-based ENPP1 inhibitors. The discovery of such inhibitors typically involves a multi-step process.

High-Throughput Screening (HTS)

The initial phase of inhibitor discovery often involves high-throughput screening of large chemical libraries to identify initial "hit" compounds that exhibit inhibitory activity against the target enzyme.

Hit-to-Lead Optimization

Following the identification of initial hits, a process of medicinal chemistry-driven optimization is undertaken to improve the potency, selectivity, and drug-like properties of the compounds. This involves synthesizing and testing a series of analogues to establish a structure-activity relationship (SAR).

Lead Optimization

The most promising "lead" compounds from the previous stage undergo further refinement to enhance their pharmacokinetic and pharmacodynamic properties, making them suitable for in vivo studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Enpp-1-IN-10** and representative compounds from the arylsulfonamide series.

Compound	Target	Assay Type	Ki (μM)	IC50 (μM)	Cell-based IC50 (nM)
Enpp-1-IN-10 (compound 1)	ENPP1	Enzymatic	3.866[1]	-	-
Arylsulfonamide 4f	ENPP1	Enzymatic	-	0.28 ± 0.08[2] [3][4]	-
Arylsulfonamide 4q	ENPP1	Enzymatic	-	0.37 ± 0.03[2] [3][4]	-
Enpp-1-IN-20 (Compound 31)	ENPP1	Enzymatic	-	0.00009	8.8[5]

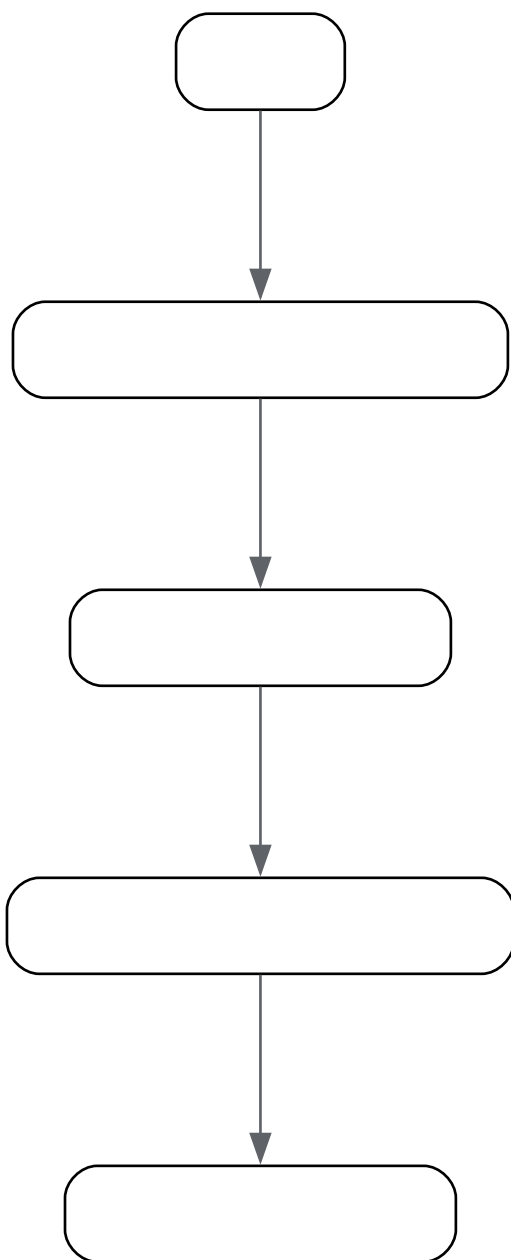
Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the discovery and characterization of ENPP1 inhibitors like **Enpp-1-IN-10**.

Synthesis of Arylsulfonamide-Based ENPP1 Inhibitors

The synthesis of the arylsulfonamide scaffold typically involves a multi-step reaction sequence. A representative synthetic scheme is provided below.

General Synthesis of Arylsulfonamide ENPP1 Inhibitors



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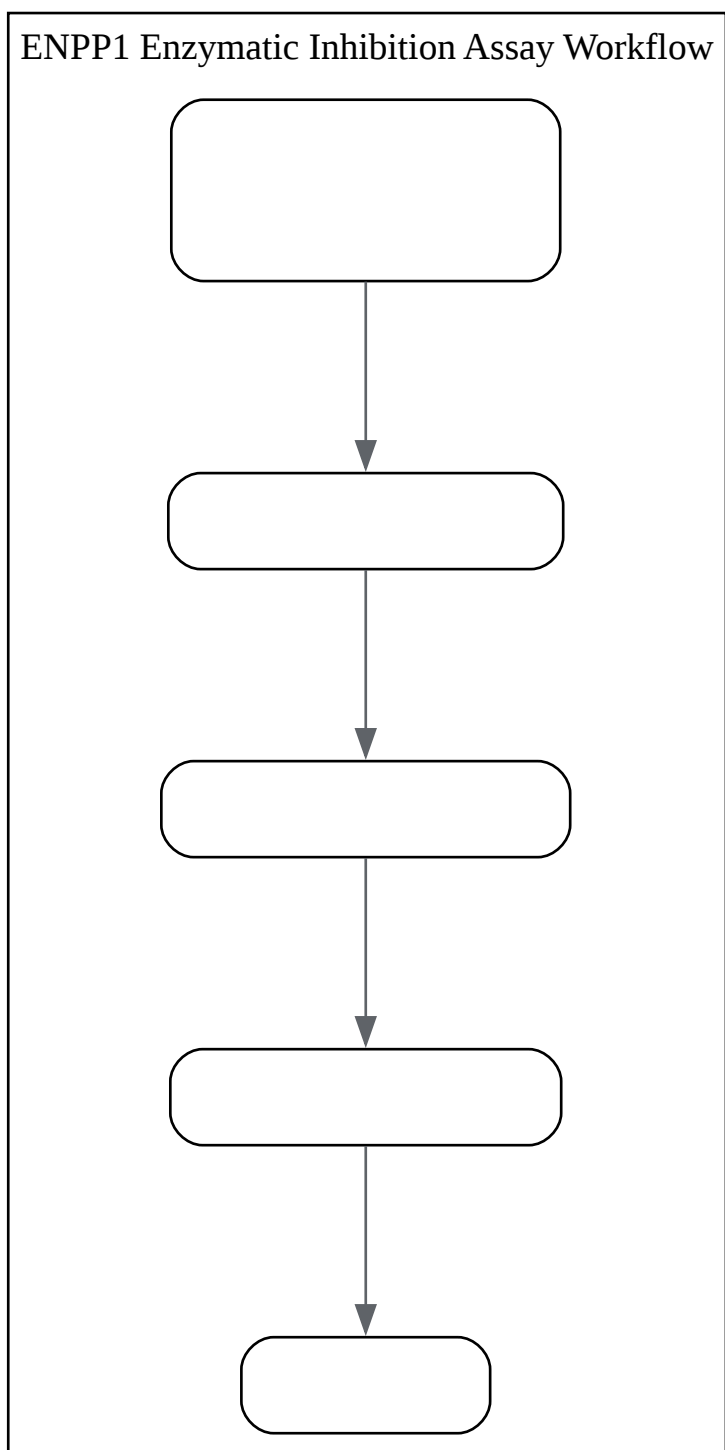
Caption: General synthetic route for arylsulfonamide ENPP1 inhibitors.

Protocol:

- **Sulfonylation:** To a solution of an appropriate aryl amine in a suitable solvent (e.g., pyridine or dichloromethane), an arylsulfonyl chloride is added dropwise at 0 °C. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** The reaction mixture is then quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the arylsulfonamide intermediate.
- **Coupling Reaction:** The arylsulfonamide intermediate is then coupled with a desired substituted amine or aniline. The specific coupling conditions (e.g., using a coupling agent like DCC or EDC, or through a nucleophilic aromatic substitution) will depend on the nature of the reactants.
- **Final Purification:** The final product is purified using techniques such as recrystallization or column chromatography to yield the pure arylsulfonamide ENPP1 inhibitor. Characterization is performed using techniques like NMR, mass spectrometry, and elemental analysis.^[2]

ENPP1 Enzymatic Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the enzymatic activity of ENPP1.



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Caption: Workflow for the ENPP1 enzymatic inhibition assay.

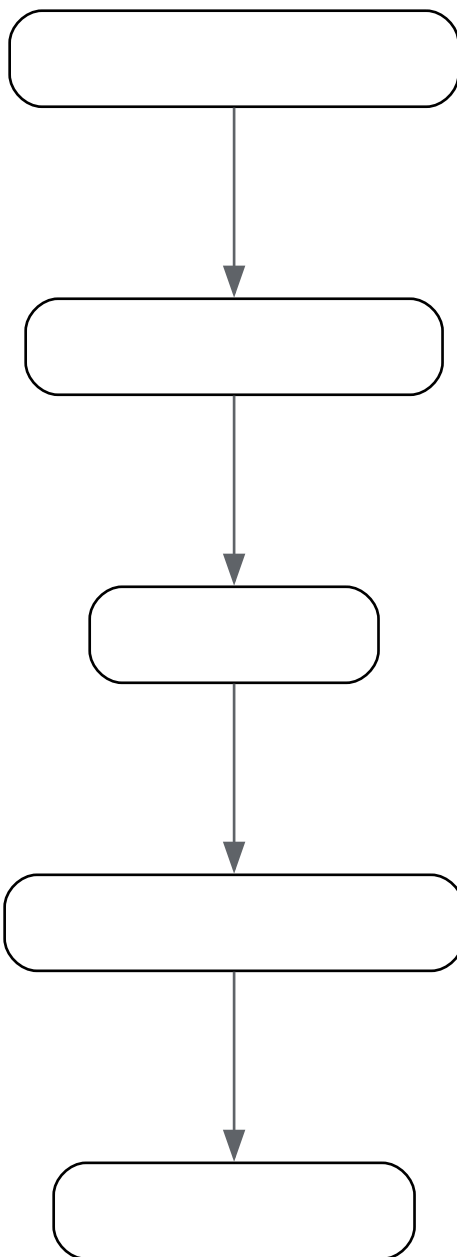
Protocol:

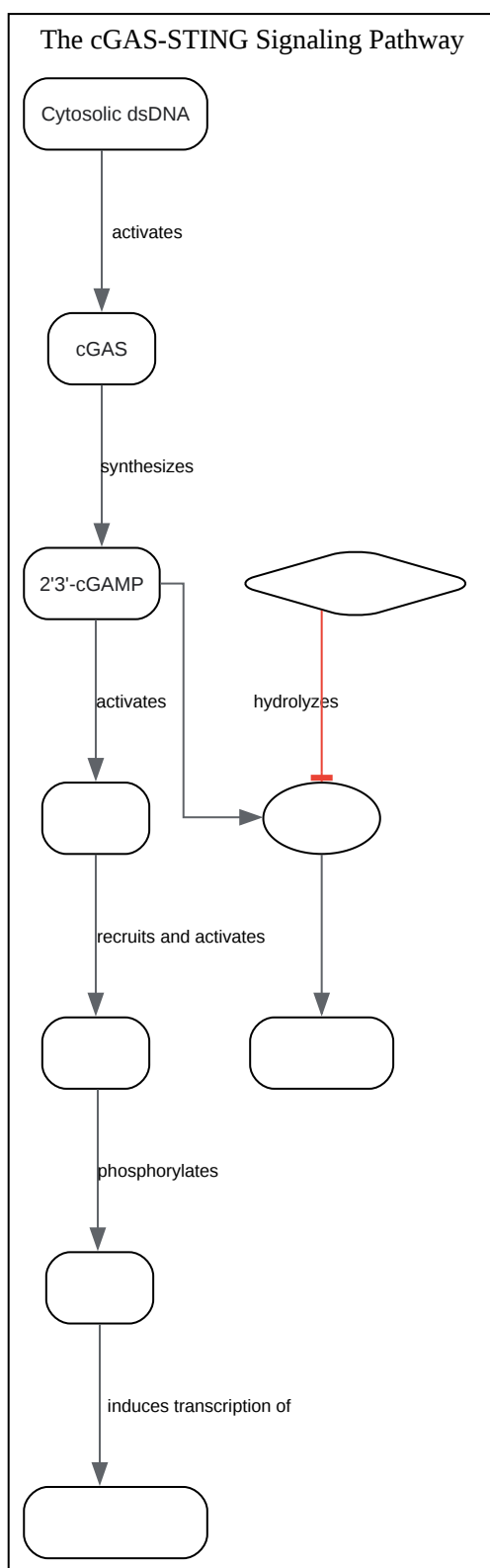
- **Reagent Preparation:** Recombinant human ENPP1 enzyme, the substrate (e.g., p-nitrophenyl-5'-thymidine monophosphate, pNP-TMP), the test inhibitor (e.g., **Enpp-1-IN-10**), and assay buffer (e.g., Tris-HCl buffer at pH 9.0 containing MgCl₂ and ZnCl₂) are prepared.
- **Incubation:** The ENPP1 enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) in a 96-well plate.
- **Reaction Initiation:** The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
- **Detection:** The formation of the product (e.g., p-nitrophenol from pNP-TMP) is monitored over time by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a plate reader.
- **Data Analysis:** The initial reaction rates are calculated from the linear portion of the progress curves. The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a dose-response curve. The K_i value can be determined from the IC₅₀ value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.^{[2][3][4]}

Cell-Based STING Activation Assay (THP-1 Reporter Cells)

This assay assesses the ability of an ENPP1 inhibitor to enhance STING signaling in a cellular context.

Cell-Based STING Activation Assay Workflow





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